molecular formula C14H15N3 B6012868 N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine

Cat. No.: B6012868
M. Wt: 225.29 g/mol
InChI Key: LUZUFAVGXCCLLD-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine is a chemical compound that features a tetrahydronaphthalene moiety linked to a pyrimidine ring via an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with pyrimidine derivatives under specific conditions. One common method is to use a coupling reaction facilitated by a catalyst such as palladium or copper, often in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic hydrogenation of naphthalene derivatives followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine is unique due to its combination of a tetrahydronaphthalene moiety with a pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZUFAVGXCCLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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